(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H20FN3O and its molecular weight is 325.387. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research on compounds with similar structures to the mentioned chemical often involves complex synthesis techniques. For example, the synthesis of pyrazole derivatives, which are structurally related, can be achieved through various chemical reactions, including the 1,3-dipolar cycloaddition reaction. This method allows for the regioselective synthesis of pyrazole derivatives, demonstrating the versatility and adaptability of synthetic strategies in accessing complex molecules with potential biological activities (Alizadeh, Moafi, & Zhu, 2015).
Crystal Structure Analysis : The structural characterization of synthesized compounds is crucial for understanding their potential applications. X-ray crystallography is a primary tool used for this purpose. Studies have shown that crystallographic analysis can provide detailed insights into the molecular configuration, intermolecular interactions, and overall structural integrity of synthesized compounds. Such analysis is essential for guiding further modifications and optimizing the compounds for desired applications (Cao et al., 2010).
Potential Biological Activities
Antimicrobial and Antimycobacterial Activities : Compounds similar to the mentioned chemical structure have been evaluated for their antimicrobial and antimycobacterial activities. For instance, novel pyrazole derivatives have been synthesized and tested against various microbial strains, showing significant antimicrobial properties. Such compounds are promising candidates for the development of new antimicrobial agents (Kumar et al., 2012). Additionally, specific derivatives have demonstrated good antimycobacterial activity, indicating potential applications in treating infections caused by Mycobacterium tuberculosis (Ali & Yar, 2007).
Anticonvulsant and CNS Depressant Activities : The central nervous system (CNS) depressant and potential anticonvulsant properties of related compounds highlight their applicability in neuroscience research. By synthesizing and evaluating a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, researchers have identified compounds with promising CNS depressant activity and potential anticonvulsant properties, opening avenues for developing new therapeutic agents for neurological disorders (Butler, Wise, & Dewald, 1984).
Mechanism of Action
Target of Action
The primary targets of the compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) . These kinases play a crucial role in the signaling pathway of many pro-inflammatory cytokines .
Mode of Action
This compound acts by inhibiting the activity of JAK1 and TYK2 . This inhibition disrupts the signaling pathway of pro-inflammatory cytokines, leading to a reduction in inflammation .
Biochemical Pathways
The compound affects the JAK/Signal transducer and activator of transcription (STAT) pathway . This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus of the cell, leading to DNA transcription and expression of genes involved in immunity, proliferation, cell survival, and apoptosis .
Pharmacokinetics
The pharmacokinetics of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[32Similar compounds have been shown to have good bioavailability and are well distributed throughout the body .
Result of Action
The inhibition of JAK1 and TYK2 by this compound leads to a decrease in the production of pro-inflammatory cytokines . This results in a reduction of inflammation and can be beneficial in the treatment of autoimmune diseases .
properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-12-9-15-7-8-16(10-12)23(15)19(24)18-11-17(21-22(18)2)13-3-5-14(20)6-4-13/h3-6,11,15-16H,1,7-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGYUKUWCJCSTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3C4CCC3CC(=C)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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